Tert-butyl 1-benzofuran-4-ylcarbamate
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Overview
Description
Tert-butyl 1-benzofuran-4-ylcarbamate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol It is a derivative of benzofuran, a bicyclic compound consisting of fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-benzofuran-4-ylcarbamate typically involves the reaction of benzofuran-4-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-benzofuran-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4-ylcarbamate oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
Tert-butyl 1-benzofuran-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for tert-butyl 1-benzofuran-4-ylcarbamate is not well-documented. like other carbamates, it is likely to interact with biological molecules through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, making it useful in biochemical research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Another carbamate derivative with different substituents on the benzofuran ring.
Tert-butyl (4-ethynylphenyl)carbamate: A compound with an ethynyl group instead of the benzofuran moiety.
Uniqueness
Tert-butyl 1-benzofuran-4-ylcarbamate is unique due to its specific structure, which combines the benzofuran ring with a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
412336-05-1 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl N-(1-benzofuran-4-yl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-5-4-6-11-9(10)7-8-16-11/h4-8H,1-3H3,(H,14,15) |
InChI Key |
JNWQRYMPARVORS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=COC2=CC=C1 |
Origin of Product |
United States |
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